molecular formula C10H8O2 B102099 4-ETHYNYLPHENYL ACETATE CAS No. 16141-18-7

4-ETHYNYLPHENYL ACETATE

Cat. No.: B102099
CAS No.: 16141-18-7
M. Wt: 160.17 g/mol
InChI Key: FIUFMPJPALRVKV-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-ETHYNYLPHENYL ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the manufacture of specialty chemicals, including agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-ETHYNYLPHENYL ACETATE can be synthesized through several methods. One common approach involves the acetylation of 4-ethynylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours.

Industrial Production Methods: In an industrial setting, the production of phenol, 4-ethynyl-, acetate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-ETHYNYLPHENYL ACETATE undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The acetoxy group is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. the ethynyl group can participate in reactions such as halogenation and nitration under appropriate conditions.

    Hydrolysis: The acetate group can be hydrolyzed to yield 4-ethynylphenol and acetic acid in the presence of a strong acid or base.

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Halogenation: 4-ethynyl-2-chlorophenol or 4-ethynyl-2-bromophenol.

    Nitration: 4-ethynyl-2-nitrophenol.

    Hydrolysis: 4-ethynylphenol and acetic acid.

Comparison with Similar Compounds

4-ETHYNYLPHENYL ACETATE can be compared with other similar compounds such as:

    Phenol, 4-ethenyl-, acetate (4-acetoxystyrene): Similar structure but with an ethenyl group instead of an ethynyl group.

    Phenol, 4-ethynyl-: Lacks the acetoxy group, making it more reactive towards electrophilic substitution.

    Phenol, 4-acetoxy-: Lacks the ethynyl group, affecting its reactivity and applications.

The uniqueness of phenol, 4-ethynyl-, acetate lies in the presence of both the acetoxy and ethynyl groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-ethynylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUFMPJPALRVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936523
Record name 4-Ethynylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-18-7
Record name Phenol, 4-ethynyl-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016141187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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